molecular formula C14H16N4O3 B2390874 (5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034444-12-5

(5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2390874
CAS RN: 2034444-12-5
M. Wt: 288.307
InChI Key: CELSGQALIIRWTK-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Design and Synthesis for Anticonvulsant Activity

Compounds similar to (5-Methylisoxazol-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone have been synthesized and evaluated for their potential anticonvulsant activities. For instance, Malik and Khan (2014) designed and synthesized a series of novel compounds as sodium channel blockers and anticonvulsant agents. Their study highlighted the significant potency of these compounds, with some showing protective indices much higher than the reference drug phenytoin, suggesting a promising avenue for the development of new anticonvulsant medications (Malik & Khan, 2014).

Isoxazole Ring Bioactivation

Further research into isoxazole rings, a core feature in the compound of interest, has elucidated novel bioactivation pathways. Yu et al. (2011) identified a unique pathway of isoxazole ring opening in human liver microsomes, leading to the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening. This study provides crucial insights into the metabolic fate of isoxazole-containing compounds in the liver, which could be relevant for understanding the metabolism of this compound and related molecules (Yu et al., 2011).

Metabolic Pathways and Pharmacological Characterization

The metabolic pathways and pharmacological characterization of compounds bearing structural similarities to the molecule have been extensively studied. Research by Johnson et al. (2008) on a vascular endothelial growth factor receptor-2 antagonist unveiled complex metabolic pathways involving oxidation and conjugation reactions. Such investigations into the biotransformation of chemically related entities offer a foundation for predicting the metabolism of new compounds and their potential as therapeutic agents (Johnson et al., 2008).

Allosteric Metabotropic Glutamate Receptor Antagonism

Investigations into isoxazolopyridone derivatives have identified their role as allosteric antagonists of metabotropic glutamate receptor 7 (mGluR7), with Suzuki et al. (2007) detailing the pharmacological characterization of these novel antagonists. The study underscores the potential of such compounds in elucidating the roles of mGluR7 on central nervous system functions, which could be relevant for exploring the therapeutic applications of compounds like this compound (Suzuki et al., 2007).

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-9-3-4-13(16-15-9)20-11-5-6-18(8-11)14(19)12-7-10(2)21-17-12/h3-4,7,11H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELSGQALIIRWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NOC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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